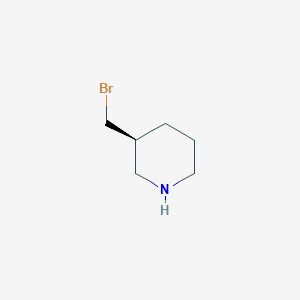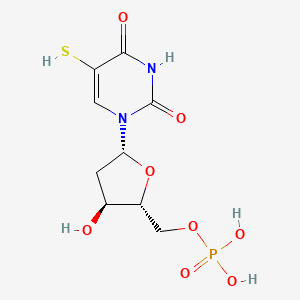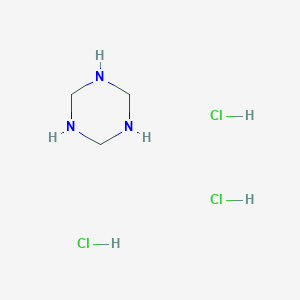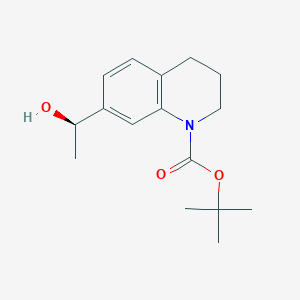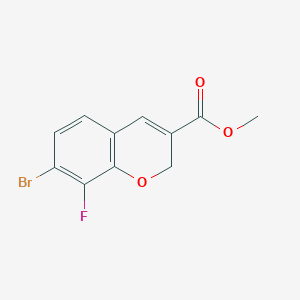
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound with the molecular formula C11H8BrFO3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate typically involves the reaction of 4-bromo-3-fluoro-2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as triethylenediamine. The reaction is carried out under microwave irradiation at 150°C for 50 minutes .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chromene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium carbonate in solvents such as acetone or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkyl derivatives, while oxidation and reduction can modify the chromene ring to produce various oxidized or reduced forms .
Applications De Recherche Scientifique
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and fluorescent probes.
Biological Studies: It serves as a tool for studying enzyme interactions and cellular pathways due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromene core can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-bromo-2H-chromene-3-carboxylate
- Methyl 8-fluoro-2H-chromene-3-carboxylate
- Methyl 7-bromo-8-fluoro-2H-chromene-3-acetate
Uniqueness
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the chromene ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties .
Propriétés
Formule moléculaire |
C11H8BrFO3 |
|---|---|
Poids moléculaire |
287.08 g/mol |
Nom IUPAC |
methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H8BrFO3/c1-15-11(14)7-4-6-2-3-8(12)9(13)10(6)16-5-7/h2-4H,5H2,1H3 |
Clé InChI |
CQBIJQCQINNSAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C(=C(C=C2)Br)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)

![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
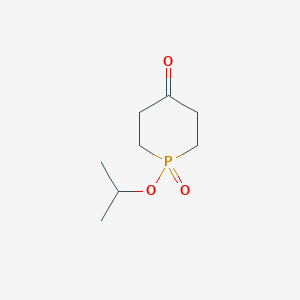
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
